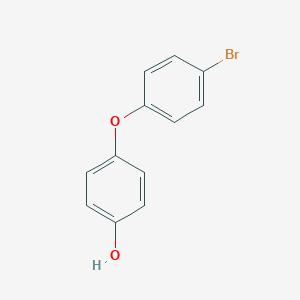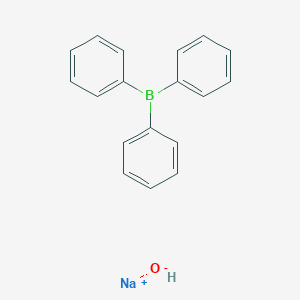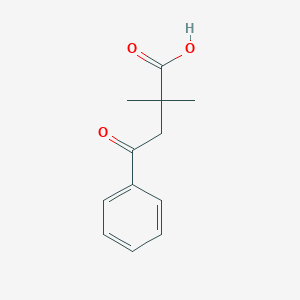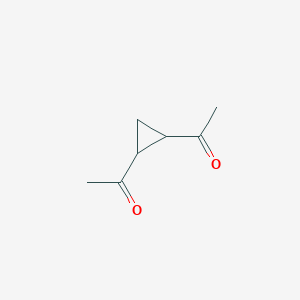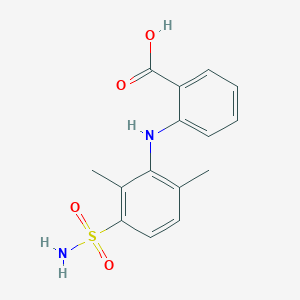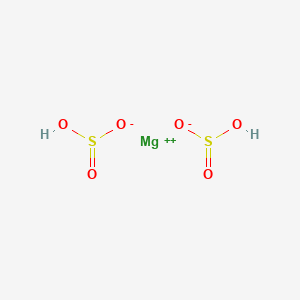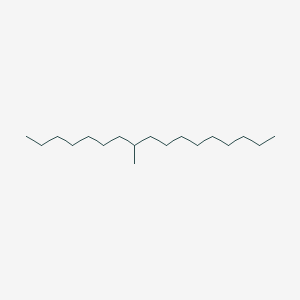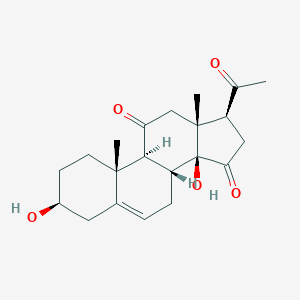
gamma-Digiprogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is a member of the digiprogenin family, which includes several other steroidal compounds, and is known for its unique properties that make it an attractive option for various research studies.
Wissenschaftliche Forschungsanwendungen
Gamma-Digiprogenin has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in various studies to investigate the mechanisms of cancer cell death. It has also been used in studies on cardiac function and has been shown to have potential applications in the treatment of heart failure. Additionally, gamma-Digiprogenin has been used in studies on the nervous system and has been shown to have potential applications in the treatment of neurodegenerative diseases.
Wirkmechanismus
Gamma-Digiprogenin works by inhibiting the activity of the Na+/K+-ATPase pump, which is responsible for maintaining the ion balance in cells. This inhibition leads to an increase in intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Gamma-Digiprogenin has been shown to have several biochemical and physiological effects. It has been shown to increase the intracellular calcium concentration, which can trigger various cellular responses, including apoptosis. Additionally, gamma-Digiprogenin has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects. It has also been shown to have potential applications in the treatment of heart failure, as it can improve cardiac function by increasing contractility and reducing heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Gamma-Digiprogenin has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied and has been shown to have potential applications in various research areas. However, there are also some limitations to its use. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on gamma-Digiprogenin. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential off-target effects. Finally, there is a need for more studies to investigate its potential applications in cancer research and therapy.
In conclusion, gamma-Digiprogenin is a steroidal compound that has been extensively studied for its potential applications in scientific research. It is synthesized from the plant Digitalis purpurea and has been shown to have potential applications in various research areas, including cancer research, cardiac function, and neurodegenerative diseases. While it has several advantages for lab experiments, there are also some limitations to its use, and further studies are needed to fully understand its mechanism of action and potential therapeutic effects.
Synthesemethoden
Gamma-Digiprogenin is synthesized from the plant Digitalis purpurea, which is commonly known as foxglove. The leaves of this plant contain several steroidal compounds, including digoxin and digitoxin, which are used to treat various heart conditions. Gamma-Digiprogenin is synthesized from these compounds by a process known as hydrolysis, which involves the use of acid to break down the glycoside bonds that hold the sugar molecules together. This process results in the formation of gamma-Digiprogenin, which is then purified and isolated for further use.
Eigenschaften
CAS-Nummer |
13181-90-3 |
|---|---|
Produktname |
gamma-Digiprogenin |
Molekularformel |
C21H28O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C21H28O5/c1-11(22)15-9-17(25)21(26)14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h4,13-15,18,23,26H,5-10H2,1-3H3/t13-,14+,15+,18+,19-,20+,21+/m0/s1 |
InChI-Schlüssel |
HHYUGCQBWAMDLS-CRHGDLBQSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC(=O)[C@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |
SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
Kanonische SMILES |
CC(=O)C1CC(=O)C2(C1(CC(=O)C3C2CC=C4C3(CCC(C4)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



